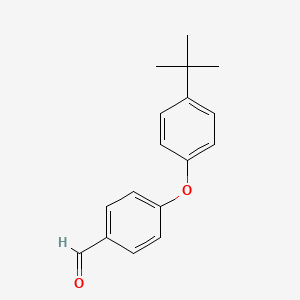

4-(4-tert-Butylphenoxy)benzaldehyde

Description

BenchChem offers high-quality 4-(4-tert-Butylphenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-tert-Butylphenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-tert-butylphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZMDFXRKCGXFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-tert-Butylphenoxy)benzaldehyde for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 4-(4-tert-Butylphenoxy)benzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, potential applications, and commercial sourcing. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Structural and Functional Significance of 4-(4-tert-Butylphenoxy)benzaldehyde

4-(4-tert-Butylphenoxy)benzaldehyde is a bi-aromatic compound featuring a benzaldehyde moiety linked to a 4-tert-butylphenyl group through an ether bond. This unique structure, combining a reactive aldehyde group with a sterically hindered lipophilic tail, makes it an attractive building block in organic synthesis and a scaffold of interest for the development of novel therapeutic agents.

The diaryl ether motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures such as Schiff bases, chalcones, and other heterocyclic systems. The 4-tert-butyl group, on the other hand, can enhance the lipophilicity of a molecule, potentially improving its pharmacokinetic profile, such as membrane permeability and metabolic stability.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a research setting.

Table 1: Physicochemical Properties of 4-(4-tert-Butylphenoxy)benzaldehyde

| Property | Value | Source |

| CAS Number | 108934-20-9 | [3] |

| Molecular Formula | C₁₇H₁₈O₂ | [3] |

| Molecular Weight | 254.33 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Storage Temperature | Room temperature, under an inert atmosphere | [3] |

| InChI Key | OCZMDFXRKCGXFS-UHFFFAOYSA-N | [3] |

Safety and Handling:

4-(4-tert-Butylphenoxy)benzaldehyde is classified as a warning-level hazard, with the following H-statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 4-(4-tert-Butylphenoxy)benzaldehyde: A Methodological Deep Dive

The synthesis of 4-(4-tert-Butylphenoxy)benzaldehyde is primarily achieved through the formation of the diaryl ether bond. The two most common and effective methods for this transformation are the Williamson ether synthesis and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and reaction conditions.

Williamson Ether Synthesis: A Classic and Versatile Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers.[4] It proceeds via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl or aryl halide. In the context of synthesizing 4-(4-tert-Butylphenoxy)benzaldehyde, this involves the reaction of a 4-halobenzaldehyde with 4-tert-butylphenoxide, or vice-versa. The more common and generally higher-yielding approach involves the reaction of 4-fluorobenzaldehyde with 4-tert-butylphenol in the presence of a base. The fluoride is a good leaving group for nucleophilic aromatic substitution.

Reaction Scheme:

Figure 1: Williamson Ether Synthesis of 4-(4-tert-Butylphenoxy)benzaldehyde.

Detailed Experimental Protocol (Adapted from a similar synthesis[4]):

-

Materials: 4-tert-butylphenol, 4-fluorobenzaldehyde, anhydrous potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine, and anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of 4-tert-butylphenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Add 4-fluorobenzaldehyde (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(4-tert-Butylphenoxy)benzaldehyde.

-

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a mild and effective base for deprotonating the phenol to form the more nucleophilic phenoxide.

-

Solvent: DMF is a polar aprotic solvent that is excellent for SN2 reactions as it solvates the cation (K⁺) but not the anion (phenoxide), thus increasing the nucleophilicity of the phenoxide.

-

Temperature: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction.

Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is another powerful method for the formation of diaryl ethers, particularly when the Williamson ether synthesis is not feasible. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

Reaction Scheme:

Figure 2: Ullmann Condensation for the Synthesis of 4-(4-tert-Butylphenoxy)benzaldehyde.

This method often requires higher temperatures and the use of a copper catalyst and sometimes a ligand to facilitate the reaction. While historically requiring stoichiometric amounts of copper, modern variations have been developed that use catalytic amounts of copper.

Applications in Drug Discovery and Development

While specific studies on the biological activities of 4-(4-tert-Butylphenoxy)benzaldehyde are not abundant in the public literature, its structural motifs—the diaryl ether and the benzaldehyde—are well-represented in a multitude of biologically active compounds. This allows for well-founded postulations on its potential therapeutic applications.

Potential as an Anticancer Agent

The diaryl ether scaffold is a common feature in a number of anticancer agents.[5] Furthermore, various benzaldehyde derivatives have been shown to exhibit significant anticancer activity against a range of cancer cell lines, including therapy-resistant pancreatic cancer.[6][7][8][9] The proposed mechanisms of action for these compounds often involve the induction of apoptosis and cell cycle arrest.[6] The presence of the bulky and lipophilic tert-butyl group in 4-(4-tert-Butylphenoxy)benzaldehyde could enhance its cellular uptake and interaction with hydrophobic pockets in target proteins, potentially leading to improved potency.

Potential Antimicrobial Activity

Both diaryl ethers and benzaldehyde derivatives have demonstrated promising antimicrobial properties.[1][10][11][12] Benzaldehydes can exert their antimicrobial effects through various mechanisms, including membrane disruption and inhibition of essential enzymes.[11] Derivatives of 2,4-di-tert-butylphenol, a related structural class, have shown marked antibacterial and antifungal effects.[10][12] This suggests that 4-(4-tert-Butylphenoxy)benzaldehyde could serve as a valuable starting point for the development of novel antimicrobial agents.

A Versatile Building Block for Compound Libraries

The aldehyde functionality of 4-(4-tert-Butylphenoxy)benzaldehyde makes it an ideal substrate for high-throughput synthesis of compound libraries for early-stage drug discovery. Through reactions such as reductive amination, Wittig olefination, and condensation reactions to form Schiff bases and chalcones, a vast chemical space can be explored, starting from this single, readily accessible precursor.

Suppliers and Pricing

4-(4-tert-Butylphenoxy)benzaldehyde is available from a number of chemical suppliers who specialize in research and development chemicals. As is common for such specialized compounds, pricing is often not publicly listed and requires a formal quotation.

Table 2: Representative Suppliers of 4-(4-tert-Butylphenoxy)benzaldehyde

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | A major global supplier of research chemicals.[3] | |

| Thermo Fisher Scientific | Offers a wide range of chemicals for research and development. | |

| ChemicalBook | An online platform connecting buyers with various chemical manufacturers.[13] | |

| Bide Pharmatech | (Available through distributors like Sigma-Aldrich) | A manufacturer of pharmaceutical intermediates and research chemicals.[3] |

Note on Pricing: The price of 4-(4-tert-Butylphenoxy)benzaldehyde will vary depending on the supplier, purity, and quantity ordered. For researchers in academic institutions, it is advisable to check for any institutional discounts. For larger quantities required for later-stage development, direct negotiation with the manufacturer is recommended.

Conclusion and Future Outlook

4-(4-tert-Butylphenoxy)benzaldehyde is a chemical entity with considerable, yet largely untapped, potential in the field of drug discovery. Its straightforward synthesis, coupled with the known biological activities of its constituent diaryl ether and benzaldehyde moieties, makes it a compelling candidate for further investigation. Future research should focus on the systematic evaluation of its biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities. Furthermore, its utility as a scaffold for the generation of diverse compound libraries warrants exploration in the quest for novel therapeutic leads. This guide has aimed to provide the foundational knowledge and practical insights necessary to embark on such research endeavors.

References

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]

-

Method for synthesizing 4-tert-butyl benzaldehyde. Patsnap. [Link]

-

ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. One Health & Risk Management. [Link]

-

Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors. PubMed. [Link]

-

Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. [Link]

-

Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. ResearchGate. [Link]

-

Synthesis of 4-tert.-butylbenzaldehyde. PrepChem.com. [Link]

-

Selected examples of pharmaceutically important diaryl ether derivatives. ResearchGate. [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

- Process for the preparation of 4-tert. butylbenzaldehydes.

- Process for the preparation of 4-tert-butylbenzaldehyde.

- Process for the preparation of 4-tert-butylbenzaldehyde.

-

4-tert-Butylbenzaldehyde. Wikipedia. [Link]

-

Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. Fujita Health University. [Link]

-

Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PMC. [Link]

-

Sweet-smelling molecule halts therapy-resistant pancreatic cancer. ScienceDaily. [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

-

Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy. One Health & Risk Management. [Link]

-

Diaryl ether derivatives as anticancer agents – a review. RSC Publishing. [Link]

-

Antitumor activity of benzaldehyde. Semantic Scholar. [Link]

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PMC. [Link]

-

Rational design of novel diaryl ether-linked benzimidazole derivatives as potent and selective BACE1 inhibitors. PubMed. [Link]

Sources

- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-(4-(tert-Butyl)phenoxy)benzaldehyde | 108934-20-9 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. sciencedaily.com [sciencedaily.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. repository.usmf.md [repository.usmf.md]

- 11. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy | One Health & Risk Management [journal.ohrm.bba.md]

- 13. 3-(4-TERT-BUTYLPHENOXY)BENZALDEHYDE | 69770-23-6 [chemicalbook.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-(4-tert-Butylphenoxy)benzaldehyde via Nucleophilic Aromatic Substitution (SNAr)

Abstract: This document provides a comprehensive guide for the synthesis of 4-(4-tert-Butylphenoxy)benzaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol leverages a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) reaction, offering a robust and efficient method for constructing the diaryl ether linkage. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer expert insights into the critical parameters governing the synthesis.

Introduction and Scientific Context

Diaryl ethers are a prevalent structural motif in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1] The synthesis of unsymmetrical diaryl ethers, such as 4-(4-tert-Butylphenoxy)benzaldehyde, presents a unique chemical challenge. While classical methods like the Ullmann condensation have been historically significant, they often necessitate harsh reaction conditions and stoichiometric amounts of copper catalysts.[2][3][4]

The Nucleophilic Aromatic Substitution (SNAr) reaction offers a powerful and often milder alternative for the synthesis of specific diaryl ethers.[1][5] This pathway becomes highly efficient when an aromatic ring is "activated" by the presence of potent electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group.[6][7][8]

In this application note, we exploit these principles to synthesize 4-(4-tert-Butylphenoxy)benzaldehyde. The reaction proceeds by coupling 4-tert-butylphenol with 4-fluorobenzaldehyde. The aldehyde functionality on 4-fluorobenzaldehyde serves as a powerful EWG, activating the ipso-carbon for nucleophilic attack by the phenoxide, which is generated in situ from 4-tert-butylphenol using a mild base.

Reaction Principle: The SNAr Mechanism

The SNAr reaction is a two-step addition-elimination process.[9] Unlike electrophilic aromatic substitution where an electron-rich aromatic ring attacks an electrophile, the SNAr reaction involves the attack of a nucleophile on an electron-poor aromatic ring.[6]

Step 1: Nucleophilic Addition & Formation of the Meisenheimer Complex The reaction is initiated by the attack of the nucleophile (4-tert-butylphenoxide) on the carbon atom bearing the leaving group (the ipso-carbon) of the activated aryl halide (4-fluorobenzaldehyde). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[9] The result is a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][8][9] The negative charge is delocalized throughout the ring and, crucially, onto the electron-withdrawing aldehyde group, which provides significant stabilization.

Step 2: Elimination of the Leaving Group & Aromaticity Restoration In the second, faster step, the leaving group (fluoride ion) is eliminated from the Meisenheimer complex.[9] This expulsion restores the aromaticity of the ring, yielding the final diaryl ether product. Fluorine is an excellent leaving group in SNAr reactions; its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic, while the C-F bond cleavage itself is not part of the rate-limiting step.[6]

Caption: The addition-elimination mechanism of the SNAr reaction.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Fluorobenzaldehyde | 459-57-4 | 124.11 | 1.24 g | 10.0 | 1.0 |

| 4-tert-Butylphenol | 98-54-4 | 150.22 | 1.65 g | 11.0 | 1.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.07 g | 15.0 | 1.5 |

| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | 20 mL | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | ~150 mL | - | - |

| Brine (Saturated NaCl solution) | - | - | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | - |

| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | As needed | - | - |

Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature controller, nitrogen/argon inlet, separatory funnel, rotary evaporator, standard glassware for extraction and chromatography.

Step-by-Step Procedure

Caption: A summary of the experimental workflow.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.07 g, 15.0 mmol) and 4-tert-butylphenol (1.65 g, 11.0 mmol).

-

Solvent and Reagent Addition: Place the flask under an inert atmosphere (nitrogen or argon). Add anhydrous DMSO (20 mL) via syringe, followed by 4-fluorobenzaldehyde (1.24 g, 10.0 mmol).

-

Heating and Reaction: Attach a reflux condenser and immerse the flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously. The reaction mixture will typically turn a darker color.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The disappearance of the 4-fluorobenzaldehyde spot indicates the reaction is nearing completion. This typically takes 4-6 hours.

-

Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 25 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL) to aid in breaking any emulsions and removing water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to afford 4-(4-tert-Butylphenoxy)benzaldehyde as a solid.[10]

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The product should be a solid at room temperature.[11]

Discussion and Field-Proven Insights

-

Causality of Reagent Choices:

-

4-Fluorobenzaldehyde: The choice of fluorine as the leaving group is deliberate. While other halogens can be used, the high electronegativity of fluorine maximally activates the ring for nucleophilic attack, often leading to faster reaction rates compared to chloro- or bromo-analogs in SNAr reactions.[6]

-

Potassium Carbonate: K₂CO₃ is an ideal base for this reaction. It is sufficiently basic to deprotonate the phenol (pKa ≈ 10) to the more potent phenoxide nucleophile but is not so strong as to cause unwanted side reactions with the aldehyde.[12][13] Its use avoids the handling of more hazardous bases like sodium hydride.[14]

-

Solvent Selection: Polar aprotic solvents like DMSO or DMF are critical. They effectively solvate the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic. Furthermore, they help to stabilize the charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step.[15][16]

-

-

Troubleshooting and Optimization:

-

Incomplete Reaction: If TLC analysis shows significant starting material after the prescribed time, the temperature can be cautiously increased (e.g., to 110-120 °C), or the reaction time can be extended. Ensure the K₂CO₃ is anhydrous, as water can inhibit the reaction.

-

Difficult Purification: The primary impurity is often unreacted 4-tert-butylphenol. A diligent aqueous work-up, including a wash with a dilute base (e.g., 1M NaOH) before the brine wash, can help remove most of the acidic phenol, simplifying the final chromatographic purification.

-

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Reagent Handling: Perform all operations in a certified chemical fume hood. DMSO can facilitate the absorption of other chemicals through the skin; handle with care. 4-Fluorobenzaldehyde is an irritant.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

-

ResearchGate. (2015). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]

-

ACS Publications. Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. [Link]

-

IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

-

SynArchive. Ullmann Condensation. [Link]

-

ResearchGate. The Ullmann Ether Condensation. [Link]

- Google Patents.

-

Wikipedia. Ullmann condensation. [Link]

-

ResearchGate. (2025). Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Wiley Online Library. Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. [Link]

-

Stanford University. A Simple and Efficient Method for the Preparation of Hindered AlkylrAryl Ethers. [Link]

-

LookChem. Oxidation of Aromatic Aldehydes with Tetrabutylammonium Fluoride: Competition with the Cannizzaro Reaction. [Link]

-

SciELO. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

-

The Curious Wavefunction. (2021). Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. [Link]

-

Organic Chemistry Portal. Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites. [Link]

-

ResearchGate. (2025). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide. [Link]

-

I-SAN. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]

-

MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. synarchive.com [synarchive.com]

- 3. US20050054882A1 - Diaryl ether condensation reactions - Google Patents [patents.google.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 4-(4-(tert-Butyl)phenoxy)benzaldehyde | 108934-20-9 [sigmaaldrich.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites [organic-chemistry.org]

- 14. Lab Reporter [fishersci.co.uk]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

Application Note & Protocol: Synthesis of 4-(4-tert-butylphenoxy)benzaldehyde via Nucleophilic Aromatic Substitution

Abstract

This application note details a robust and efficient protocol for the synthesis of 4-(4-tert-butylphenoxy)benzaldehyde, a valuable intermediate in the development of fragrances and other fine chemicals. The described method utilizes a Nucleophilic Aromatic Substitution (SNAr) reaction, coupling 4-tert-butylphenol with 4-fluorobenzaldehyde. This approach is superior to classical Williamson ether synthesis for this particular transformation as it circumvents the need for protecting groups and proceeds in a single, high-yielding step. The protocol employs potassium carbonate as a base and dimethyl sulfoxide (DMSO) as the solvent, conditions optimized for generating a highly reactive phenoxide nucleophile and facilitating the SNAr mechanism. This guide provides a comprehensive overview of the reaction principles, a detailed step-by-step experimental procedure, and expected outcomes, tailored for researchers in organic synthesis and drug development.

Scientific Principles and Rationale

The formation of the diaryl ether bond in 4-(4-tert-butylphenoxy)benzaldehyde is achieved via a Nucleophilic Aromatic Substitution (SNAr) pathway. This reaction is fundamentally different from the SN2 mechanism and is contingent on specific electronic features of the aromatic electrophile.[1]

1.1. The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds in two distinct steps:

-

Nucleophilic Addition: The reaction is initiated by the deprotonation of 4-tert-butylphenol using a base, potassium carbonate, to form the potent 4-tert-butylphenoxide nucleophile.[2][3] This phenoxide then attacks the electron-deficient carbon atom bearing the fluorine on the 4-fluorobenzaldehyde ring. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4]

-

Elimination of the Leaving Group: Aromaticity is restored in the second, faster step through the elimination of the fluoride ion, yielding the final diaryl ether product.[4][5]

1.2. Causality Behind Experimental Choices

-

Aromatic Substrate (Electrophile): 4-Fluorobenzaldehyde is an ideal substrate for this reaction. The strongly electron-withdrawing aldehyde group (-CHO) located para to the fluorine atom significantly depletes the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[6] This activation is crucial for the stabilization of the negative charge in the Meisenheimer intermediate via resonance.[5]

-

Leaving Group: In the context of SNAr reactions, fluoride is an excellent leaving group. Its high electronegativity creates a strong dipole, polarizing the C-F bond and further activating the ring towards nucleophilic attack.[5][7] This contrasts with SN2 reactions where iodide is typically the best leaving group. The rate-determining step in SNAr is the initial attack, which is accelerated by the inductive effect of fluorine, rather than the C-F bond cleavage.[7][8]

-

Base and Nucleophile Generation: Anhydrous potassium carbonate (K2CO3) is a cost-effective and moderately strong base, sufficient to deprotonate the acidic phenol (pKa ≈ 10) to generate the required phenoxide nucleophile in situ.[9] Its use avoids the handling of more hazardous and moisture-sensitive bases like sodium hydride.

-

Solvent: A polar aprotic solvent is essential for SNAr reactions.[10] Dimethyl sulfoxide (DMSO) is the solvent of choice here due to its high dielectric constant and its ability to strongly solvate cations (K+) while leaving the phenoxide anion relatively "naked" and highly reactive.[11][12] This enhances the nucleophilicity and significantly accelerates the reaction rate, often allowing for lower reaction temperatures compared to other solvents.[11][12]

Visualizing the Reaction Pathway

Reaction Mechanism

Caption: SNAr mechanism for the synthesis of 4-(4-tert-butylphenoxy)benzaldehyde.

Experimental Protocol

2.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Amount (10 mmol scale) | Molar Eq. | Notes |

| 4-tert-butylphenol | 98-54-4 | 150.22 | 1.50 g | 1.0 | 99% purity or higher |

| 4-fluorobenzaldehyde | 459-57-4 | 124.11 | 1.24 g (1.1 mL) | 1.0 | 98% purity or higher |

| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 2.07 g | 1.5 | Finely powdered, dried in oven before use |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 20 mL | - | Anhydrous grade (<50 ppm H₂O) |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | - | Reagent grade, for extraction |

| Deionized Water | 7732-18-5 | 18.02 | ~300 mL | - | For work-up |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~50 mL | - | For work-up |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - | For drying organic phase |

2.2. Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet adapter

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

250 mL separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

2.3. Step-by-Step Procedure

-

Reaction Setup: Assemble the three-neck flask with a reflux condenser and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen.

-

Reagent Addition: To the flask, add 4-tert-butylphenol (1.50 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add anhydrous DMSO (20 mL) to the flask via syringe.

-

Heating and Deprotonation: Begin stirring the suspension and heat the mixture to 80 °C. Maintain this temperature for 30 minutes to ensure complete formation of the potassium phenoxide.

-

Addition of Electrophile: Slowly add 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) to the reaction mixture dropwise using a syringe.

-

Reaction: Increase the temperature to 120 °C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:EtOAc eluent system. The reaction is complete when the 4-tert-butylphenol spot has been consumed.

-

Work-up - Quenching and Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the dark mixture into a beaker containing 100 mL of cold deionized water. Stir for 10 minutes.

-

Transfer the aqueous mixture to a 250 mL separatory funnel.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

-

Work-up - Washing:

-

Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, typically a pale yellow solid or oil, can be purified by recrystallization from a mixture of ethanol and water or by flash column chromatography on silica gel if necessary.

Experimental Workflow and Expected Results

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 4-(4-tert-butylphenoxy)benzaldehyde.

Expected Results

| Parameter | Expected Outcome |

| Product Appearance | White to pale yellow solid |

| Theoretical Yield | 2.54 g (for 10 mmol scale) |

| Typical Yield | 85-95% (after purification) |

| Purity | >98% (as determined by ¹H NMR and GC-MS) |

| TLC Rf | ~0.4 (9:1 Hexane:EtOAc), varies with exact conditions |

Troubleshooting

-

Low Yield: Ensure all reagents and solvents are anhydrous, as water can deactivate the phenoxide nucleophile. Confirm that the potassium carbonate is finely powdered to maximize surface area. If the reaction stalls, an extended reaction time or a slight increase in temperature (to 130-140 °C) may be beneficial.[15]

-

Incomplete Reaction: Verify the purity of the 4-fluorobenzaldehyde. If starting material remains, consider adding a slight excess (1.1 eq.) of 4-tert-butylphenol.

-

Difficult Purification: The most common impurity is residual DMSO. Extensive washing with water during the work-up is critical for its removal.[13] If an emulsion forms during extraction, add more brine to help break the layers.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Solvent Hazards: DMSO can facilitate the absorption of chemicals through the skin.[11] Avoid all skin contact. 4-fluorobenzaldehyde is an irritant. Ethyl acetate is flammable.

-

Reaction Conditions: Perform the reaction in a well-ventilated fume hood. Heating DMSO with strong bases can pose thermal hazards, so ensure accurate temperature control and avoid overheating.[6]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The Nucleophilic Aromatic Substitution (SNAr) protocol presented provides a direct, high-yield, and scalable method for the synthesis of 4-(4-tert-butylphenoxy)benzaldehyde. By leveraging the inherent electronic properties of 4-fluorobenzaldehyde and optimizing conditions with a suitable base and polar aprotic solvent, this procedure offers significant advantages in efficiency and simplicity. This makes it an invaluable tool for researchers and professionals engaged in the synthesis of complex aromatic ethers.

References

-

UCLA, Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - SNAr mechanism. Available at: [Link]

-

Gaylord Chemical Company. (n.d.). SNAr Comparative Reaction. DMSO University. Available at: [Link]

-

Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]

-

College of Saint Benedict & Saint John's University, Department of Chemistry. (n.d.). Addition-Elimination at Aromatics (SNAR). Available at: [Link]

-

Parr, J., & Wilson, G. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. Available at: [Link]

-

Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. Available at: [Link]

-

ResearchGate. (2016, July). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic substitution, resulting in high molecular weight PIM-1. Available at: [Link]

-

Taber, D. F., & Brannick, C. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education, 92(4), 743-745. Available at: [Link]

-

ACS Publications. (2015, March 30). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education. Available at: [Link]

-

Math-Net.Ru. (n.d.). Dimethyl sulfoxide as a green solvent for successful precipitative polyheterocyclization based on nucleophilic aromatic. Available at: [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

-

ResearchGate. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Available at: [Link]

-

Quora. (2021, March 24). What happens to phenol when it reacts with K2CO3 catalyzed by CH3Br? Available at: [Link]

-

Chemistry Stack Exchange. (2019, June 29). Reaction mechanism of rearrangement. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup for Reactions in DMF or DMSO. Available at: [Link]

-

ResearchGate. (2012, August 21). How to eliminate DMSO completely from the organic reaction mixture in order to do GC and make the solvent as ethyl acetate or DCM? Available at: [Link]

-

ResearchGate. (2014, February 1). Potassium carbonate: a highly efficient catalyst for the acylation of alcohols, phenols and thiol. Available at: [Link]

-

ResearchGate. (n.d.). Structure of Potassium Carbonate Complexes with Phenols and Thiophenols in Aproyic Dipolar Solvents. Available at: [Link]

-

National Center for Biotechnology Information. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

-

YouTube. (2025, January 1). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. Available at: [Link]

-

National Center for Biotechnology Information. (2016, February 9). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

-

Oriental Journal of Chemistry. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available at: [Link]

- Google Patents. (n.d.). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde.

-

WuXi Biology. (n.d.). Highly Regioselective Snar of a Polyhalogenated Benzaldehyde. Available at: [Link]

-

Royal Society of Chemistry. (2011). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications. Available at: [Link]

Sources

- 1. Illustrated Glossary of Organic Chemistry - SNAr mechanism [chem.ucla.edu]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. gchemglobal.com [gchemglobal.com]

- 13. Workup [chem.rochester.edu]

- 14. researchgate.net [researchgate.net]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Application Notes and Protocols: Reductive Amination of 4-(4-tert-Butylphenoxy)benzaldehyde with Amines

Introduction

Reductive amination stands as a cornerstone in the synthesis of amines, a class of compounds of paramount importance in the pharmaceutical, agrochemical, and materials science sectors. This robust transformation enables the formation of carbon-nitrogen bonds by reacting a carbonyl compound with an amine, followed by the reduction of the intermediate imine or iminium ion. This application note provides a detailed guide for the reductive amination of 4-(4-tert-butylphenoxy)benzaldehyde with various primary and secondary amines. The protocols described herein are designed to be self-validating systems, offering researchers, scientists, and drug development professionals a reliable foundation for synthesizing novel amine derivatives.

The 4-(4-tert-butylphenoxy)phenyl moiety is a significant structural motif in medicinal chemistry and materials science, often imparting desirable lipophilic and conformational properties to molecules. The ability to efficiently couple this aldehyde with a diverse range of amines opens up avenues for creating extensive libraries of compounds for screening and development.

Reaction Mechanism: A Two-Step Symphony

The reductive amination of an aldehyde with a primary or secondary amine is a sequential process that begins with the formation of a C=N double bond, followed by its reduction to a C-N single bond.

-

Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is typically the rate-determining step and can be catalyzed by mild acid. The resulting hemiaminal intermediate then dehydrates to form a Schiff base (an imine) when a primary amine is used. With a secondary amine, the analogous intermediate is a positively charged iminium ion.

-

Reduction: The newly formed imine or iminium ion is then reduced to the corresponding amine. This reduction must be chemoselective, targeting the C=N bond without affecting the starting aldehyde. This is achieved by using mild hydride reducing agents that are more reactive towards the protonated imine/iminium ion than the carbonyl group.

Figure 1: General workflow for the two-step reductive amination process.

Selecting the Right Reducing Agent

The choice of reducing agent is critical for a successful reductive amination. Two of the most common and effective reagents for this purpose are sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Sodium Borohydride (NaBH₄): A cost-effective and versatile reducing agent.[1] It is most effective when the imine formation is allowed to proceed to completion before its addition, or under conditions where the imine/iminium ion is more reactive than the starting aldehyde.[2] Methanol or ethanol are common solvents for NaBH₄ reductions.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent than NaBH₄.[3] Its reduced reactivity allows for a one-pot procedure where the aldehyde, amine, and reducing agent are all present from the start.[4] The acetoxy groups moderate the hydride-donating ability, making it highly selective for the iminium ion over the carbonyl group.[3] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typical solvents.

Experimental Protocols

The following protocols are provided as a starting point for the reductive amination of 4-(4-tert-butylphenoxy)benzaldehyde. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.

Protocol 1: Reductive Amination using Sodium Borohydride (Two-Step Procedure)

This protocol is well-suited for primary and less-hindered secondary amines.

Materials:

-

4-(4-tert-Butylphenoxy)benzaldehyde

-

Amine (e.g., Aniline, Benzylamine)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Imine Formation:

-

To a solution of 4-(4-tert-butylphenoxy)benzaldehyde (1.0 eq) in methanol (0.2 M), add the amine (1.0-1.2 eq).

-

Stir the mixture at room temperature for 1-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between DCM and water.

-

Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (One-Pot Procedure)

This protocol is highly effective for a wide range of amines, including primary and secondary, and is tolerant of many functional groups.[3]

Materials:

-

4-(4-tert-Butylphenoxy)benzaldehyde

-

Amine (e.g., Morpholine, Piperidine)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 4-(4-tert-butylphenoxy)benzaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in DCM or DCE (0.1-0.2 M).

-

If the amine is used as a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.

-

For less reactive amines, a catalytic amount of acetic acid (0.1-0.2 eq) can be added to facilitate iminium ion formation.

-

-

Reduction:

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in one portion.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

-

Stir vigorously until gas evolution ceases.

-

Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Data Presentation: Expected Outcomes and Characterization

The following table summarizes the expected products and provides representative characterization data for the reductive amination of 4-(4-tert-butylphenoxy)benzaldehyde with selected amines.

| Amine | Product | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected MS (m/z) |

| Aniline | N-(4-(4-tert-butylphenoxy)benzyl)aniline | ~7.4-6.8 (m, Ar-H), ~4.3 (s, 2H, CH₂), ~1.3 (s, 9H, C(CH₃)₃) | ~155, 153, 148, 145, 133, 129, 127, 126, 120, 118, 113, 48 (CH₂), 34, 31 (C(CH₃)₃) | [M+H]⁺ ~360.2 |

| Benzylamine | N-Benzyl-1-(4-(4-tert-butylphenoxy)phenyl)methanamine | ~7.4-6.9 (m, Ar-H), ~3.8 (s, 4H, 2xCH₂), ~1.3 (s, 9H, C(CH₃)₃) | ~155, 153, 145, 140, 134, 129, 128.5, 128.4, 127, 126, 120, 118, 54 (CH₂), 53 (CH₂), 34, 31 (C(CH₃)₃) | [M+H]⁺ ~374.2 |

| Morpholine | 4-(4-(4-tert-butylphenoxy)benzyl)morpholine | ~7.3-6.9 (m, Ar-H), ~3.7 (t, 4H, O(CH₂)₂), ~3.5 (s, 2H, ArCH₂), ~2.5 (t, 4H, N(CH₂)₂), ~1.3 (s, 9H, C(CH₃)₃) | ~155, 153, 145, 131, 130, 126, 120, 118, 67 (O(CH₂)₂), 64 (ArCH₂), 54 (N(CH₂)₂), 34, 31 (C(CH₃)₃) | [M+H]⁺ ~340.2 |

Note: The chemical shifts provided are estimations based on structurally similar compounds and may vary slightly.[1]

Analytical Monitoring and Characterization

Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most valuable tool for confirming the structure of the product. Key signals to look for are the disappearance of the aldehyde proton (singlet around 9.8-10.0 ppm) and the appearance of a new singlet or multiplet for the benzylic protons (CH₂) typically in the range of 3.5-4.5 ppm.

-

¹³C NMR: Confirms the carbon framework of the product. The carbonyl carbon signal of the aldehyde (around 190 ppm) will be absent, and a new signal for the benzylic carbon will appear around 45-65 ppm.

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful coupling of the aldehyde and amine. Electrospray ionization (ESI) is a common technique for these types of molecules, typically showing the [M+H]⁺ ion.

Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the aldehyde (around 1700 cm⁻¹) will disappear, and the N-H stretching of the secondary amine product (around 3300-3500 cm⁻¹) will be present.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | - Incomplete imine formation- Deactivated amine- Insufficient reducing agent | - Add a catalytic amount of acetic acid to promote imine formation.- For amine salts, ensure complete neutralization with a base.- Increase the equivalents of the reducing agent. |

| Formation of alcohol byproduct | - Reducing agent is too reactive and reduces the aldehyde. | - Switch to a milder reducing agent like NaBH(OAc)₃.- If using NaBH₄, ensure imine formation is complete before adding the reducing agent and maintain a low temperature during addition. |

| Dialkylation of primary amines | - The secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde. | - Use the amine as the limiting reagent.- Consider a two-step procedure: isolate the imine first, then reduce it. |

| Difficult purification | - Product and starting materials have similar polarities. | - Optimize the mobile phase for column chromatography.- Consider an acid-base extraction to separate the basic amine product from neutral or acidic impurities. |

Conclusion

The reductive amination of 4-(4-tert-butylphenoxy)benzaldehyde is a highly efficient and versatile method for the synthesis of a wide array of substituted amines. By selecting the appropriate reducing agent and reaction conditions, researchers can achieve high yields and purities. The protocols and data presented in this application note provide a solid framework for the successful synthesis and characterization of these valuable compounds, facilitating their application in drug discovery and materials science.

References

-

Electronic Supporting Information for "A general and efficient ruthenium-catalyzed reductive amination of carbonyl compounds with amines". The Royal Society of Chemistry. Available at: [Link]

-

Supplementary Information for "Lithium Anilide-Catalyzed Hydroboration of N-Aryl Imines with Pinacolborane". American Chemical Society. Available at: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Benzyl-(4-tert-butyl-benzyl)-amine. PubChem. Available at: [Link]

-

Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. Available at: [Link]

-

Myers, A. G. Chemistry 115: Reductive Amination. Harvard University. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

The Role of Sodium Borohydride in Reductive Amination. Oreate AI Blog. Available at: [Link]

Sources

Application Note: Synthesis of 4-(4-tert-Butylphenoxy)benzaldehyde via K₂CO₃-Mediated SₙAr in DMSO

Executive Summary

This application note details the synthesis of 4-(4-tert-butylphenoxy)benzaldehyde via a nucleophilic aromatic substitution (SₙAr) reaction. The protocol utilizes Potassium Carbonate (K₂CO₃) as a mild base and Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent.[1] This specific reagent combination is chosen to maximize the nucleophilicity of the phenoxide intermediate while suppressing side reactions common to aldehydes (e.g., Cannizzaro disproportionation or aldol condensation) that occur with stronger hydroxide bases.

Mechanistic Insight & Experimental Logic

The Choice of Reagents

-

Solvent (DMSO): The reaction requires a polar aprotic solvent. DMSO (

= 46.7) is critical because it efficiently solvates the potassium cation ( -

Base (K₂CO₃): Unlike NaOH or KOH, potassium carbonate is non-nucleophilic and mild. Stronger bases can attack the aldehyde carbonyl, leading to yield-destroying side products. K₂CO₃ is sufficiently basic (

of conjugate acid -

Leaving Group (Fluorine vs. Chlorine): 4-Fluorobenzaldehyde is the preferred electrophile over its chlorinated counterpart. In SₙAr mechanisms, the rate-determining step is the formation of the Meisenheimer complex. The high electronegativity of fluorine stabilizes this anionic intermediate more effectively than chlorine, despite the C-F bond being stronger than the C-Cl bond.

Reaction Mechanism (SₙAr)

The reaction proceeds in two distinct stages:[2]

-

Activation: K₂CO₃ deprotonates 4-tert-butylphenol to generate the nucleophilic phenoxide.

-

Substitution: The phenoxide attacks the ipso carbon of 4-fluorobenzaldehyde. The aldehyde group at the para position acts as an electron-withdrawing group (EWG), activating the ring by accepting electron density in the transition state.

Figure 1: Step-wise mechanism of the SₙAr reaction. The formation of the Meisenheimer complex is the rate-determining step, accelerated by the para-aldehyde group.

Materials & Equipment

Reagents

| Reagent | CAS No. | Equiv.[3][4] | Role | Critical Quality Attribute |

| 4-Fluorobenzaldehyde | 459-57-4 | 1.0 | Electrophile | Purity >98%; Liquid density ~1.15 g/mL |

| 4-tert-Butylphenol | 98-54-4 | 1.1 | Nucleophile | Slight excess ensures complete consumption of aldehyde. |

| Potassium Carbonate | 584-08-7 | 1.5 - 2.0 | Base | Must be anhydrous. Grind to fine powder to increase surface area. |

| DMSO | 67-68-5 | Solvent | Solvent | Dryness is critical. Water inhibits reaction via H-bonding. |

Equipment

-

Three-neck round-bottom flask (equipped with thermometer and N₂ inlet).

-

Magnetic stir bar (egg-shaped for efficient mixing of slurry).

-

Oil bath (set to 100–120 °C).

-

Reflux condenser (optional, but recommended to prevent aldehyde loss).

Experimental Protocol

Phase 1: Reaction Setup

-

Drying: Flame-dry or oven-dry glassware. Ensure the system is under a nitrogen atmosphere.[5]

-

Solvation: Charge the flask with 4-tert-butylphenol (1.1 equiv) and DMSO (5 mL per gram of phenol) . Stir until dissolved.

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 equiv) .

-

Note: The mixture will become a slurry. Efficient stirring is vital.

-

Optimization: Stir this slurry at room temperature for 15–30 minutes before adding the aldehyde. This pre-generates the phenoxide and ensures the base surface is active.

-

-

Addition: Add 4-fluorobenzaldehyde (1.0 equiv) via syringe or dropping funnel.

Phase 2: Reaction & Monitoring

-

Heating: Heat the mixture to 100 °C .

-

Why 100 °C? While SₙAr can occur at 80 °C, 100–110 °C ensures rapid conversion (typically < 4 hours) without reaching the decomposition temperature of the aldehyde.

-

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[6]

-

Target: Disappearance of 4-fluorobenzaldehyde.

-

Observation: The mixture often turns a darker yellow/orange as the reaction proceeds.

-

Phase 3: Workup & Purification

-

Quenching: Cool the reaction mixture to < 30 °C. Pour the reaction mixture slowly into 10 volumes of crushed ice/water with vigorous stirring.

-

Logic: DMSO is miscible with water. The sudden dilution crashes out the organic product (which is hydrophobic).

-

-

Isolation Decision Tree:

-

If Solid Precipitates: Filter the solid via Buchner funnel.[4][7] Wash with copious water to remove residual DMSO and inorganic salts.

-

If Oiling Out Occurs: (Common with t-butyl derivatives). Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organics with:

-

Water (to remove DMSO).[8]

-

1M NaOH (Critical Step: Removes excess 4-tert-butylphenol).

-

Brine.

-

-

-

Drying: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water or Hexane to achieve >99% purity.

Figure 2: Operational workflow for the synthesis and isolation of the diaryl ether.[6]

Process Optimization & Troubleshooting

Leaving Group Comparison

While 4-chlorobenzaldehyde is cheaper, 4-fluorobenzaldehyde offers superior kinetics.

| Parameter | 4-Fluorobenzaldehyde | 4-Chlorobenzaldehyde |

| Reaction Temp | 80–100 °C | 120–140 °C |

| Reaction Time | 2–4 Hours | 8–16 Hours |

| Yield | 90–95% | 75–85% |

| Impurity Profile | Low (Clean conversion) | Moderate (Risk of aldehyde oxidation at high T) |

Troubleshooting Guide

-

Problem: Low Yield / Incomplete Reaction.

-

Cause: Wet DMSO. Water solvates the phenoxide anion, killing its nucleophilicity.

-

Fix: Use fresh bottle DMSO or dry over molecular sieves (4Å) for 24h. Increase K₂CO₃ to 2.0 equiv.

-

-

Problem: Product contains unreacted Phenol.

-

Cause: Inadequate basic wash during workup.

-

Fix: Ensure the organic layer is washed with 1M NaOH. The phenol becomes a water-soluble phenolate, while the product remains in the organic layer.

-

-

Problem: Emulsion during extraction.

-

Cause: DMSO presence in the organic/aqueous interface.

-

Fix: Wash the organic layer with water 2-3 times before the brine wash to remove bulk DMSO.

-

Safety & Handling (HSE)

-

DMSO Permeability: DMSO is a skin penetrant. It can carry toxic reactants (aldehydes and phenols) directly into the bloodstream. Nitrile gloves are mandatory. Double-gloving is recommended.

-

Aldehyde Toxicity: 4-fluorobenzaldehyde is a skin sensitizer and lachrymator. Handle in a fume hood.

-

Thermal Runaway: While SₙAr is generally stable, never add the aldehyde to a hot (>100°C) basic mixture rapidly. Add at room temperature, then ramp heat.

References

-

Sigma-Aldrich. Safety Data Sheet: 4-(4-(tert-Butyl)phenoxy)benzaldehyde.Link

-

Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.[7] (Provides comparative baseline for non-catalytic SₙAr efficiency). Link

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SₙAr).[2]Link

-

Master Organic Chemistry. The Mechanism of Nucleophilic Aromatic Substitution.Link

Sources

- 1. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 2. communities.springernature.com [communities.springernature.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. mdpi.com [mdpi.com]

- 7. people.umass.edu [people.umass.edu]

- 8. fishersci.ca [fishersci.ca]

Recrystallization solvent for 4-(4-tert-Butylphenoxy)benzaldehyde purification

Technical Application Note: Optimization of Recrystallization Protocols for 4-(4-tert-Butylphenoxy)benzaldehyde

Part 1: Executive Summary & Strategic Rationale

4-(4-tert-Butylphenoxy)benzaldehyde (CAS: 108934-20-9) is a critical intermediate often employed in the synthesis of agrochemicals, liquid crystals, and pharmaceutical APIs. Its synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 4-tert-butylphenol and 4-fluorobenzaldehyde.

Consequently, the crude isolation often contains specific impurities that dictate the purification strategy:

-

Unreacted 4-tert-butylphenol: Highly soluble in alcohols; difficult to remove by simple washing due to lipophilicity.

-

Inorganic Salts (KF, K2CO3): Insoluble in organic solvents.

-

Oligomeric Side Products: Variable solubility.

The Solvent Recommendation: While specific literature precedents for this exact derivative vary, structural analogs (alkoxy- and phenoxy-benzaldehydes) and solubility parameters confirm that Ethanol (95% or Absolute) and Isopropanol (IPA) are the optimal solvent systems. They offer high solubility at boiling points (~78–82°C) and significantly reduced solubility at low temperatures, maximizing recovery while rejecting phenolic impurities in the mother liquor.

Part 2: Solvent Selection & Screening Protocol

Before committing the entire batch, perform this rapid "Solubility Differential Test" to determine the optimal solvent for your specific crude profile.

Objective: Identify the solvent with the highest

| Solvent Candidate | Boiling Point | Polarity Index | Primary Removal Target |

| Ethanol (95%) | 78°C | 5.2 | Phenols, polar byproducts |

| Isopropanol (IPA) | 82°C | 3.9 | Non-polar side products |

| Ethyl Acetate/Hexane (1:3) | ~70°C | Mixed | Highly lipophilic impurities |

Screening Procedure:

-

Place 100 mg of crude solid into three separate test tubes.

-

Add 0.5 mL of solvent to each.

-

Heat to boiling.

-

Cool to room temperature (RT) and then to 0-4°C.

-

Selection Criteria: Choose the solvent that yields compact, defined crystals (not oil) and has a recovery yield >70%.

Part 3: Detailed Recrystallization Protocol

Scale: Protocol standardized for 10–50 g batches. Safety: Perform all operations in a fume hood. Wear PPE (gloves, goggles).

Phase 1: Pre-Treatment (Crucial for Phenol Removal)

If the crude contains significant unreacted phenol (detectable by TLC/HPLC), a basic wash is required before recrystallization.

-

Dissolve crude in minimal Ethyl Acetate.

-

Wash 2x with 1M NaOH (converts phenol to water-soluble phenoxide).

-

Wash 1x with Brine, dry over MgSO4, and evaporate to dryness.

Phase 2: Dissolution & Hot Filtration

-

Setup: Equip a round-bottom flask (RBF) with a reflux condenser and magnetic stirrer.

-

Solvent Addition: Add the crude solid and Ethanol (95%) at a ratio of 3–5 mL per gram of solid.

-

Note: If using Isopropanol, start with 2–3 mL/g.

-

-

Heating: Heat the mixture to reflux (gentle boil).

-

Hot Filtration: While keeping the solution near boiling, filter through a pre-warmed glass frit or fluted filter paper to remove insoluble salts.

-

Tip: Pre-wet the filter with hot solvent to prevent premature crystallization.[1]

-

Phase 3: Crystallization[3]

-

Slow Cooling: Allow the filtrate to cool to Room Temperature (20–25°C) undisturbed.

-

Mechanism:[5] Rapid cooling traps impurities. Slow cooling builds pure crystal lattices.

-

-

Seeding (Optional): If oiling out occurs (common with low-melting solids), add a single seed crystal of pure product at 35°C.

-

Deep Cooling: Once RT is reached, place the flask in an ice bath (0–4°C) for 1–2 hours to maximize yield.

Phase 4: Isolation & Drying

-

Filtration: Collect crystals via vacuum filtration (Buchner funnel).[2]

-

Washing: Wash the filter cake with cold (-20°C) solvent (same as used for recrystallization).

-

Volume: Use 10% of the initial solvent volume.

-

-

Drying: Dry under vacuum (40°C, <10 mbar) for 4 hours.

Part 4: Process Visualization (Workflow)

Figure 1: Decision logic and workflow for the purification of 4-(4-tert-Butylphenoxy)benzaldehyde.

Part 5: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Oiling Out | Solution cooled too fast or MP is near solvent BP. | Re-heat, add 10% more solvent. Add seed crystal at 40°C. Stir vigorously during cooling. |

| Low Yield | Too much solvent used or compound is too soluble.[1] | Concentrate the mother liquor by 50% and repeat cooling (Second Crop). |

| Phenol Impurity Persists | Co-crystallization of starting material. | Recrystallize again from Ethanol:Water (8:2) . The water forces the hydrophobic aldehyde out while keeping phenol in solution. |

| Colored Impurities | Oxidation products. | Add activated charcoal (1 wt%) during the hot dissolution step, stir 5 min, then hot filter. |

References

-

Sigma-Aldrich. Product Specification: 4-(4-(tert-Butyl)phenoxy)benzaldehyde (CAS 108934-20-9). Accessed Feb 2026.[6][7][8] Link

-

ChemicalBook. 4-(4-tert-Butylphenoxy)benzaldehyde Properties and Synthesis.Link

-

Google Patents. Method for purification of aryloxy benzaldehydes (RU2174115C2).Link

-

Organic Syntheses. General procedures for purification of aromatic aldehydes.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. RU2174115C2 - Semicarbazone compounds, composition - Google Patents [patents.google.com]

- 5. 4-(TERT-BUTOXY)BENZALDEHYDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 98-54-4 CAS | 4-tert-BUTYL PHENOL | Phenols & Derivatives | Article No. 02387 [lobachemie.com]

- 7. 98-54-4 CAS | 4-tert-BUTYL PHENOL | Phenols & Derivatives | Article No. 02387 [lobachemie.com]

- 8. 4-(TERT-BUTOXY)BENZALDEHYDE | 57699-45-3 [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-tert-Butylphenoxy)benzaldehyde

Welcome to the technical support guide for the synthesis of 4-(4-tert-Butylphenoxy)benzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth solutions and practical advice for optimizing this important synthesis. As Senior Application Scientists, we have compiled field-proven insights to help you navigate common challenges and improve your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthetic strategy for 4-(4-tert-Butylphenoxy)benzaldehyde.

Q1: What are the primary synthetic routes for preparing 4-(4-tert-Butylphenoxy)benzaldehyde?

There are two primary and well-established methods for synthesizing diaryl ethers like 4-(4-tert-Butylphenoxy)benzaldehyde: the Ullmann Condensation and the Williamson Ether Synthesis (proceeding through a Nucleophilic Aromatic Substitution, or SNAr, mechanism).

-

Ullmann Condensation: This is a classic copper-catalyzed cross-coupling reaction between a phenol (4-tert-butylphenol) and an aryl halide (4-halobenzaldehyde).[1][2][3] It is particularly effective for forming diaryl ether bonds, though it often requires high temperatures.[1]

-

Williamson Ether Synthesis (SNAr): While traditionally known for making alkyl ethers from alkoxides and alkyl halides via an SN2 mechanism, a variation of this synthesis can be used for diaryl ethers.[4][5] This involves the reaction of a phenoxide with an activated aryl halide. For this specific target molecule, the reaction would involve either the sodium salt of 4-tert-butylphenol reacting with 4-fluorobenzaldehyde or the sodium salt of 4-hydroxybenzaldehyde reacting with 4-tert-butyl-1-halobenzene. The aldehyde group in 4-halobenzaldehyde is an electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, making this route viable.

Q2: Which combination of starting materials is optimal for this synthesis?

The choice of starting materials is critical and depends on the chosen synthetic route.

-

For the Ullmann Condensation, the most common approach is reacting 4-tert-butylphenol with 4-chlorobenzaldehyde or 4-bromobenzaldehyde . Aryl bromides and iodides are generally more reactive than aryl chlorides in Ullmann couplings.[1]

-

For the Williamson (SNAr) approach, the key is to have an electron-withdrawing group on the aryl halide to activate it for nucleophilic attack. Therefore, the most logical pathway is the reaction between 4-tert-butylphenoxide (from 4-tert-butylphenol) and 4-fluorobenzaldehyde . The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly activates the ring. The alternative—reacting 4-hydroxybenzaldehyde with a 4-tert-butylphenyl halide—is generally not feasible because the tert-butyl group is electron-donating and does not sufficiently activate the ring for SNAr.

Q3: What are the most critical parameters to control for maximizing yield?

Regardless of the method, several parameters must be carefully controlled:

-

Choice of Base: A suitable base is required to deprotonate the phenol. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective and commonly used. For complete deprotonation, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[4][6]

-

Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal.[1][7] These solvents effectively solvate the cation of the phenoxide salt, leaving the oxygen anion more nucleophilic.[4]

-

Temperature: The required temperature is reaction-dependent. SNAr reactions can often be run at moderate temperatures (e.g., 80-120 °C), whereas traditional Ullmann condensations may require significantly higher temperatures (often >150 °C) to proceed efficiently.[1]

-

Catalyst System (for Ullmann): The choice of copper source and, increasingly, a ligand is crucial. While traditional methods used copper powder, modern protocols often employ soluble copper(I) salts like CuI, which are more reactive.[1] The addition of a ligand, such as phenanthroline or a diamine, can accelerate the reaction and allow for lower reaction temperatures.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem: Low or No Product Yield

A low yield is the most common issue. The following decision tree and detailed explanations can help diagnose the problem.

Caption: Troubleshooting Decision Tree for Low Yield

Q: My reaction is not proceeding. What are the likely causes?

A:

-

Incomplete Deprotonation: The phenolic proton of 4-tert-butylphenol must be removed to form the nucleophilic phenoxide. If your base (e.g., K₂CO₃) is old or has absorbed moisture, it will be ineffective. Ensure the base is anhydrous and finely powdered to maximize surface area. For difficult reactions, switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF is a reliable option.[4][6]

-

Poor Leaving Group on Benzaldehyde: For an SNAr reaction, the reactivity of the leaving group is critical: F > Cl > Br > I. If you are using 4-chlorobenzaldehyde or 4-bromobenzaldehyde in an SNAr attempt, the reaction will be very slow. 4-Fluorobenzaldehyde is the superior choice. For the Ullmann condensation, the reactivity order is reversed: I > Br > Cl.[1]

-

Insufficient Temperature: Ullmann condensations, in particular, are known to require high temperatures, often in the range of 150-210 °C, especially without an activating ligand.[1] If you are running the reaction at a lower temperature, it may simply be too slow. Monitor the reaction by Thin Layer Chromatography (TLC) and if no product is forming, incrementally increase the temperature.

-